Ethyl 2-(2-(4-butoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Description
Ethyl 2-(2-(4-butoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C29H29FN2O6S and its molecular weight is 552.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-(4-butoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS No. 618072-62-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound features a complex molecular structure with the following characteristics:
- Molecular Formula : C29H29FN2O6S
- Molecular Weight : 552.61 g/mol
The structural complexity is attributed to the presence of multiple functional groups, including thiazole and pyrrole moieties, which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related series of compounds demonstrated considerable activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The presence of the butoxyphenyl group contributes to the enhanced interaction with microbial cell membranes.
Microorganism | Activity Observed |
---|---|
Escherichia coli | Significant |
Staphylococcus aureus | Significant |
Pseudomonas aeruginosa | Moderate |
Streptococcus pyogenes | Moderate |
Antifungal Activity
In addition to antibacterial properties, similar compounds have shown antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. The antifungal efficacy can be attributed to the disruption of fungal cell membrane integrity .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown moderate cytotoxic effects in HCT116 colon cancer cells with IC50 values indicating effective growth inhibition .
Case Studies
- Antimicrobial Efficacy Study : A study synthesized various derivatives of thiazole-based compounds and evaluated their antimicrobial activities. The results indicated that modifications at the phenyl rings significantly influenced antibacterial potency, particularly against Gram-positive bacteria .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of ethyl thiazole derivatives on cancer cell lines. The findings suggested that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics .
Properties
CAS No. |
618072-62-1 |
---|---|
Molecular Formula |
C29H29FN2O6S |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H29FN2O6S/c1-5-7-14-38-20-12-10-18(11-13-20)23-22(24(33)19-9-8-16(3)21(30)15-19)25(34)27(35)32(23)29-31-17(4)26(39-29)28(36)37-6-2/h8-13,15,23,33H,5-7,14H2,1-4H3/b24-22+ |
InChI Key |
MZBDVVQYFANOHQ-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
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